molecular formula C15H14FNO B12951628 (R)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride

(R)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride

Cat. No.: B12951628
M. Wt: 243.28 g/mol
InChI Key: JIBMIOIDQARPOA-SNVBAGLBSA-N
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Description

®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an aminoethyl group, a fluorophenyl group, and a methanone moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aminoethyl Intermediate: This step involves the reaction of a suitable precursor with an amine to introduce the aminoethyl group.

    Introduction of the Fluorophenyl Group: This step can be achieved through a substitution reaction where a fluorophenyl group is introduced to the intermediate compound.

    Formation of the Methanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different biological activities.

    ®-(2-(1-aminoethyl)phenyl)(4-fluorophenyl)methanone hydrochloride: A similar compound with a different position of the fluorine atom.

Uniqueness

®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride is unique due to its specific chiral configuration and the position of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

[2-[(1R)-1-aminoethyl]phenyl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C15H14FNO/c1-10(17)13-7-2-3-8-14(13)15(18)11-5-4-6-12(16)9-11/h2-10H,17H2,1H3/t10-/m1/s1

InChI Key

JIBMIOIDQARPOA-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(=O)C2=CC(=CC=C2)F)N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)C2=CC(=CC=C2)F)N

Origin of Product

United States

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